molecular formula C15H13ClFNO2S B2706768 N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chloro-6-fluorobenzamide CAS No. 2034436-84-3

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chloro-6-fluorobenzamide

Cat. No. B2706768
CAS RN: 2034436-84-3
M. Wt: 325.78
InChI Key: SIERWZZQSQCRAS-UHFFFAOYSA-N
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Description

“N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chloro-6-fluorobenzamide” is a complex chemical compound. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known for their diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene derivatives, such as the one , can be synthesized using various methods. One common method is the Gewald synthesis . This process involves the reaction of enaminones with different nucleophiles and electrophiles . The structures of the synthesized compounds are usually confirmed by FTIR, MS, and 1H-NMR .


Molecular Structure Analysis

The molecular structure of “N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chloro-6-fluorobenzamide” can be analyzed using various spectroscopic techniques such as FTIR, MS, and 1H-NMR . These techniques provide information about the functional groups present in the molecule and their spatial arrangement.


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. They can undergo reactions with both nucleophiles and electrophiles . The reactivity of these compounds is due to the presence of both enamines and enones in their structure .


Physical And Chemical Properties Analysis

Thiophene, the core structure of the compound , has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Antitumor Activity

Amino acid ester derivatives containing 5-fluorouracil were synthesized, showing potential in antitumor activity against certain cancer cell lines. This research indicates the role of such compounds, potentially including N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chloro-6-fluorobenzamide, in cancer treatment (Xiong et al., 2009).

Radiolabeled Antagonists for PET Studies

Studies have explored the use of radiolabeled antagonists, such as [(18)F]p-MPPF, in positron emission tomography (PET) for researching serotonergic neurotransmission. Compounds like N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chloro-6-fluorobenzamide may be useful in similar applications (Plenevaux et al., 2000).

Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents

Research on benzothiazole derivatives highlights their potential as anticancer agents. The synthesis of new compounds, including those similar to N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chloro-6-fluorobenzamide, and their evaluation against various cancer cell lines is a significant area of study (Osmaniye et al., 2018).

Novel Crystalline Forms of Antagonists

Studies have focused on specific crystalline forms of compounds like 3,5-dibromo-N-[(2S)- 2-(-4-fluorophenyl)-4- (3-morpholin-4-ylaztidin-1-yl)butyl]-N-methylbenzamide, indicating a possible relevance for N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chloro-6-fluorobenzamide in various medical treatments (Norman, 2008).

Development of Novel Synthetic Routes

The development of practical and scalable synthetic routes for compounds like YM758 monophosphate suggests the importance of efficient synthesis methods for related compounds, including N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chloro-6-fluorobenzamide (Yoshida et al., 2014).

Future Directions

Thiophene and its derivatives continue to attract great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . Future research will likely focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity . The development of more effective and potent antimicrobial agents is also a pressing need .

properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-2-chloro-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO2S/c1-9(19)13-6-5-10(21-13)7-8-18-15(20)14-11(16)3-2-4-12(14)17/h2-6H,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIERWZZQSQCRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-chloro-6-fluorobenzamide

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